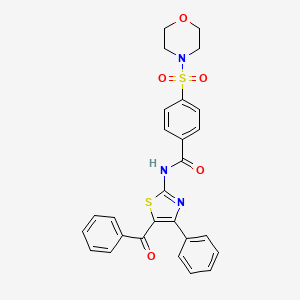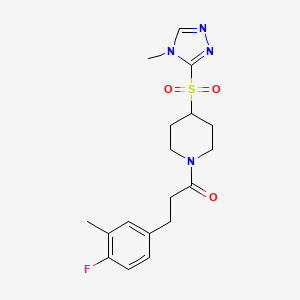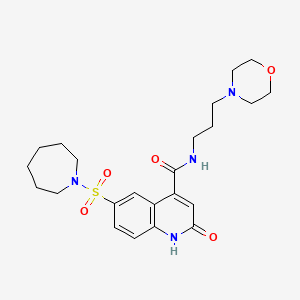
1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2000 and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Biological Activity and Structural Analysis
Research on compounds similar to "1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" has shown that their biological activity can be attributed to the specific structural arrangements and interactions. For instance, Saharin et al. (2008) described the crystal structure of a related compound, emphasizing the role of hydrogen bonds in its biological activity (S. M. Saharin et al., 2008).
Antitumor Activities and Docking Studies
The antitumor potential of urea derivatives has been a subject of interest. Hu et al. (2018) synthesized a compound and evaluated its structure through various techniques. They also assessed its antitumor activity via MTT assay and analyzed its potency against the CDK4 target through docking studies (Ch Hu et al., 2018).
Enzyme Inhibition and Biochemical Evaluation
The exploration of urea derivatives as enzyme inhibitors has yielded promising results. Vidaluc et al. (1995) synthesized a series of ureas to test their antiacetylcholinesterase activity, revealing insights into optimizing pharmacophoric interactions (J. Vidaluc et al., 1995).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition properties. Bahrami et al. (2012) studied the inhibition effects of certain urea compounds on mild steel in hydrochloric acid solution, demonstrating their efficiency as corrosion inhibitors (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Molecular Interactions and Hydrogen Bonding
The interaction between urea derivatives and various anions through hydrogen bonding has been extensively studied. Boiocchi et al. (2004) explored the urea-fluoride interaction, highlighting the process from incipient to definitive proton transfer (M. Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-23-17-11-7-5-9-14(17)19-18(22)20-15-12-21(2)16-10-6-4-8-13(15)16/h4-12H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWITUBXQPFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)







![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)


![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)